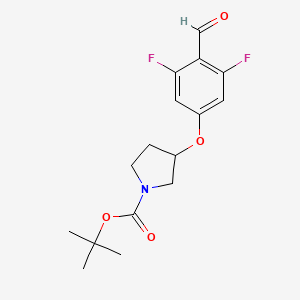

![molecular formula C12H15ClFNO B2377033 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride CAS No. 167484-65-3](/img/structure/B2377033.png)

5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride

Overview

Description

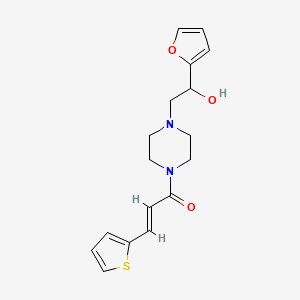

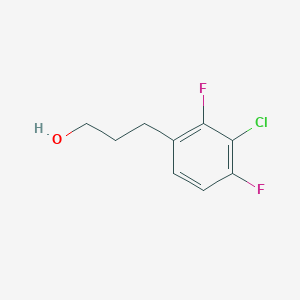

5-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride is a chemical compound with the molecular formula C12H15ClFNO and a molecular weight of 243.71 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride includes a benzofuran and a piperidine ring . The benzofuran ring is a heterocyclic compound, consisting of fused benzene and furan rings . The piperidine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride are not available, benzofuran derivatives have shown significant activity against P. aeruginosa and E. coli .Physical And Chemical Properties Analysis

5-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride has a molecular weight of 243.71 . More detailed physical and chemical properties were not found in the available sources.Scientific Research Applications

Sigma Ligand Research

Research has shown that compounds related to 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride, such as spiro[isobenzofuran-1(3H),4'-piperidines] and benzofuran derivatives, have been synthesized and evaluated as sigma ligands. The focus of these studies is on understanding the structural factors that influence affinity and selectivity within this class of compounds, particularly for the sigma 1 and sigma 2 binding sites. Notably, the N-substituent plays a crucial role in both affinity and selectivity, with varying chain lengths and lipophilicity significantly affecting the compounds' properties (Moltzen, Perregaard, & Meier, 1995).

Receptor Binding and Pharmacological Studies

Further research into spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] has been conducted, focusing on their affinity for sigma receptors and pharmacological evaluation. Systematic variations in the substituents and ring size of the oxygen heterocycle have been explored to understand their impact on receptor binding and pharmacological activity (Maier & Wünsch, 2002).

Synthesis and Evaluation for PET Imaging

Compounds bearing structural similarities to 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride have been synthesized and evaluated for their potential as PET (Positron Emission Tomography) radiotracers. The focus of these studies includes understanding the structure-affinity relationships and assessing the in vitro metabolic stability of these compounds. Such research is crucial for developing effective imaging agents in neurology and oncology (Grosse Maestrup et al., 2009).

Histone Deacetylase (HDAC) Inhibitors

Research into spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives, which share a structural framework with 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride, has identified these compounds as potential HDAC inhibitors. This line of research is significant for developing new treatments for various cancers and understanding the molecular mechanisms underlying tumor growth and proliferation (Varasi et al., 2011).

Safety and Hazards

The safety data sheet for 5-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride suggests that it should be handled with care. If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Mode of Action

It is known that benzofuran derivatives exhibit good antimicrobial activity when the substituent on the 4-position contains halogens . This suggests that the fluorine atom in the 5-position of the compound may play a crucial role in its interaction with its targets.

Result of Action

Action Environment

It is known that some compounds should be stored in an inert atmosphere at room temperature , which may also apply to this compound.

properties

IUPAC Name |

5-fluorospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBHWDUTYCQQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC3=C2C=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

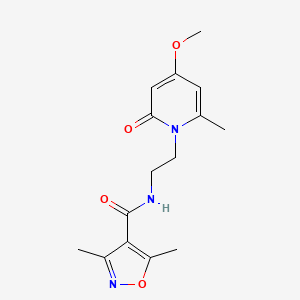

![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2376959.png)

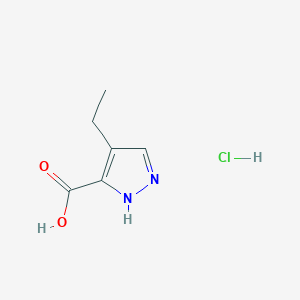

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2376964.png)

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2376965.png)